(Z)-3-methoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-naphthamide
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Description
(Z)-3-methoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-naphthamide is a useful research compound. Its molecular formula is C23H22N2O4S and its molecular weight is 422.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . The compound’s interaction with this target plays a crucial role in its anti-tubercular activity .
Mode of Action
The compound interacts with its target, DprE1, by binding to its active site. This binding inhibits the enzymatic activity of DprE1, thereby disrupting the synthesis of the cell wall of Mycobacterium tuberculosis . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of DprE1 affects the arabinogalactan biosynthesis pathway, which is critical for the formation of the mycobacterial cell wall . The disruption of this pathway leads to the death of the bacteria, thereby exhibiting the compound’s anti-tubercular activity .
Result of Action
The result of the compound’s action is the inhibition of cell wall synthesis in Mycobacterium tuberculosis, leading to the death of the bacteria . This makes the compound a potential candidate for the treatment of tuberculosis.
Properties
IUPAC Name |
3-methoxy-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-27-11-10-25-19-9-8-17(28-2)14-21(19)30-23(25)24-22(26)18-12-15-6-4-5-7-16(15)13-20(18)29-3/h4-9,12-14H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJWHYLDPXEEGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC4=CC=CC=C4C=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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